Haloxyfop-P-methyl

Description

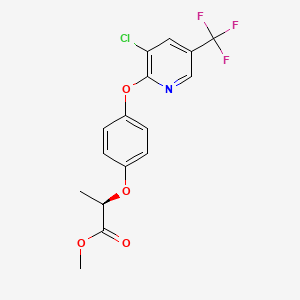

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSWTRQUCLNFOM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058249 | |

| Record name | Haloxyfop-P-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72619-32-0 | |

| Record name | Haloxyfop-P-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72619-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-P-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-P-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-P-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Haloxyfop-P-methyl in Grasses

Audience: Researchers, scientists, and drug development professionals.

Abstract

Haloxyfop-P-methyl is a highly selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, specifically engineered for the control of annual and perennial grass weeds within a wide range of broadleaf crops.[1][2] Its efficacy is rooted in the targeted inhibition of a key enzyme in plant metabolism. This document provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its biochemical target, the physiological cascade it initiates in susceptible grass species, and the basis for its selectivity. Furthermore, this guide presents quantitative application data, detailed experimental protocols for assessing its enzymatic inhibition, and visual diagrams illustrating the core biochemical pathways and experimental workflows.

Introduction and Chemical Identity

This compound is the methyl ester of the R-(+) enantiomer of haloxyfop.[3] The herbicidal activity resides almost exclusively in this R-isomer, making this compound a more refined and active formulation compared to the original racemic mixture. As a member of the aryloxyphenoxypropionate ('FOP') group, it is applied post-emergence and is absorbed primarily through the foliage of target weeds. Following absorption, the methyl ester is rapidly hydrolyzed within the plant to its biologically active form, haloxyfop-P acid, which is then translocated to the sites of action.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target of this compound is the enzyme Acetyl-Coenzyme A carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.

The reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

By competitively binding to the carboxyltransferase (CT) domain of the ACCase enzyme, the active haloxyfop-P acid blocks this critical reaction. This inhibition halts the production of malonyl-CoA, the fundamental building block for the elongation of fatty acid chains. The subsequent disruption of fatty acid and lipid synthesis prevents the formation of phospholipids required for building and maintaining cellular membranes, particularly in rapidly growing tissues.

Biochemical Cascade and Physiological Manifestations

Absorption, Hydrolysis, and Translocation

This compound is readily absorbed by the leaves and, to a lesser extent, the roots of grass weeds. Inside the plant cells, esterase enzymes rapidly cleave the methyl ester group, converting the pro-herbicide into the active haloxyfop-P acid. This active moiety is mobile within the phloem and is systematically translocated to regions of high metabolic activity and cell division, such as the meristems in crowns, nodes, rhizomes, and stolons.

Cellular Disruption and Symptomatology

The concentration of haloxyfop-P acid in the meristematic tissues leads to a rapid cessation of fatty acid synthesis. This metabolic arrest prevents the production of new cell membranes, halting cell division and growth. The integrity of existing membranes is compromised, leading to leakage of cellular contents and eventual necrosis.

Visible symptoms of herbicide action typically appear within 7 to 14 days of application. They include:

-

Chlorosis (Yellowing): The newest leaves emerging from the whorl begin to turn yellow as their development is arrested.

-

Necrosis and "Deadheart": The meristematic tissues at the growing points turn brown, become soft, and decay. This can be easily observed by pulling the newest leaf from the whorl, which will reveal a rotted base.

-

Leaf Reddening: Older leaves may develop a reddish or purplish hue before senescing.

The Basis of Selectivity: Monocot vs. Dicot ACCase

The remarkable selectivity of this compound for grasses (monocots) while leaving broadleaf crops (dicots) unharmed is due to a fundamental structural difference in the target ACCase enzyme located in the chloroplasts (plastids).

-

Grasses (Poaceae Family): Possess a homodimeric, eukaryotic-type ACCase in their plastids. This isoform is highly sensitive to inhibition by aryloxyphenoxypropionate herbicides.

-

Broadleaf Plants (Dicots): Possess a multi-subunit, prokaryotic-type ACCase in their plastids. This heteromeric form is structurally different and is not inhibited by this compound, allowing dicots to continue fatty acid synthesis and grow normally.

Both monocots and dicots have the eukaryotic ACCase form in their cytoplasm, but it is the plastidial enzyme that is primarily responsible for the bulk of fatty acid synthesis required for membrane lipids.

Quantitative Data: Application Rates

The following table summarizes typical post-emergence foliar spray application rates for this compound across various crops to control susceptible grass weeds. Rates are indicative and may vary based on formulation, weed species, and growth stage.

| Crop | Target Grass Weeds | Typical Application Rate (g a.i./ha) |

| Soybean | Barnyardgrass, Foxtail, Crabgrass, Wild Oats | 48.6 – 72.9 |

| Cotton | Reed, Crabgrass | 97.2 – 145.8 |

| Canola | Annual grasses | 48.6 – 64.8 |

| Cabbage | Annual grasses | 48.6 – 64.8 |

| Potato | Annual grasses | 56.7 – 81.0 |

| Data sourced from product specifications. |

Experimental Protocols

Key Experiment: In Vitro ACCase Inhibition Assay (Colorimetric)

This protocol outlines a method for determining the inhibitory effect of this compound on ACCase activity extracted from susceptible grass species. This assay is adapted from colorimetric methods that measure the production of inorganic phosphate (Pi) from ATP hydrolysis during the ACCase reaction, avoiding the need for radiolabeled substrates.

1. Enzyme Extraction:

-

Harvest 1-2 grams of fresh, young leaf tissue from a susceptible grass species (e.g., barnyardgrass).

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powder in 10 mL of ice-cold extraction buffer [e.g., 100 mM Tricine-HCl (pH 8.0), 10% glycerol, 1 mM EDTA, 20 mM DTT, 1 mM PMSF, and 0.5% PVP].

-

Filter the homogenate through cheesecloth and centrifuge at ~25,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACCase Activity Assay:

-

The assay is performed in a 96-well microplate format.

-

Prepare a reaction mixture containing:

- Enzyme Assay Buffer [e.g., 100 mM Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 120 mM NaHCO₃, 1 mM DTT, 25 mM ATP].

- Crude enzyme extract (standardized to a final protein concentration, e.g., 0.5 µM).

- Varying concentrations of the inhibitor (haloxyfop-P acid) dissolved in a suitable solvent (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, acetyl-CoA (e.g., to a final concentration of 4.5 mM).

-

Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

3. Detection and Data Analysis:

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) produced using a malachite green-based colorimetric reagent. The reagent forms a colored complex with free phosphate.

-

Measure the absorbance at ~630 nm using a microplate reader.

-

Construct a standard curve using known concentrations of Pi to quantify the amount produced in each reaction.

-

Express ACCase activity as a percentage of the non-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Signaling Pathway of this compound Action

Caption: Biochemical pathway of this compound action in susceptible grasses.

Experimental Workflow for ACCase Inhibition Assay

Caption: Workflow for the in vitro ACCase inhibition colorimetric assay.

References

A Technical Guide to the Chemical Synthesis and Purification of Haloxyfop-P-methyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent methodologies for the chemical synthesis and purification of Haloxyfop-P-methyl, the herbicidally active R-isomer of haloxyfop-methyl. This document provides a comprehensive overview of the key reaction pathways, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound, chemically known as methyl (R)-2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoate, is a selective post-emergence herbicide. It is widely used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses, leading to the disruption of lipid formation and ultimately, weed death.[1][3] The herbicidal activity resides primarily in the R-enantiomer. This guide focuses on the chemical synthesis and purification strategies to obtain high-purity this compound.

Chemical Synthesis Pathways

The synthesis of this compound is typically achieved through a multi-step process. Two primary synthetic routes are commonly employed: the "first etherification" method and the "post-etherification" method.

First Etherification Method

This pathway involves the initial condensation of 2,3-dichloro-5-trifluoromethylpyridine with hydroquinone to form the intermediate 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine. This intermediate is then reacted with a chiral methyl propionate derivative to yield the final product.

A visual representation of this synthetic workflow is provided below:

Post-Etherification Method

In this alternative route, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester is first synthesized and then reacted with 2,3-dichloro-5-trifluoromethylpyridine to produce this compound via a nucleophilic substitution reaction.

The logical flow of this synthesis is illustrated in the following diagram:

Experimental Protocols

Detailed methodologies for the key experimental steps are outlined below, based on published patent literature.

Synthesis of 2,3-dichloro-5-trifluoromethylpyridine (Intermediate for both pathways)

This intermediate can be synthesized in a two-step process starting from 2-chloro-5-chloromethylpyridine (CCMP).

Step 1: Chlorination of 2-chloro-5-chloromethylpyridine

-

Reactants: 2-chloro-5-chloromethylpyridine and a catalyst (e.g., iron trichloride).

-

Conditions: The reaction is carried out under a chlorine gas environment at a temperature of 130-145°C for 28-32 hours.

-

Product: 2,3-dichloro-5-trichloromethyl pyridine.

Step 2: Fluorination of 2,3-dichloro-5-trichloromethyl pyridine

-

Reactants: The crude product from Step 1 and hydrogen fluoride.

-

Conditions: The reaction is conducted at a pressure of 6-10 bar and a temperature of 235-240°C for 8 hours.

-

Work-up: After the reaction, the mixture is washed and subjected to reduced pressure distillation to yield 2,3-dichloro-5-trifluoromethyl pyridine.

First Etherification Synthesis of this compound

Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine

-

Reactants: 2,3-dichloro-5-trifluoromethylpyridine and hydroquinone.

-

Reagents: Potassium carbonate (K2CO3) as a base.

-

Solvent: N,N-dimethylformamide (DMF).

-

Conditions: The reaction mixture is heated to 105-110°C.

-

Work-up: Upon completion, the intermediate is separated and purified.

Step 2: Synthesis of this compound

-

Reactants: 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine and (L)-2-methylsulfonyloxy methyl propionate.

-

Reagents: Potassium carbonate (K2CO3) as a base.

-

Solvent: Chlorobenzene.

-

Conditions: The nucleophilic substitution reaction is carried out at a temperature of 70-110°C.

Post-Etherification Synthesis of this compound

-

Reactants: 2,3-dichloro-5-trifluoromethylpyridine and (R)-2-(4-hydroxy phenoxy) methyl propionate.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Conditions: The molar ratio of 2,3-dichloro-5-trifluoromethylpyridine to (R)-2-(4-hydroxy phenoxy) methyl propionate is 1:1.1.

Purification Methodologies

Achieving high purity and the desired enantiomeric excess (ee) is critical. The purification process typically involves a series of extraction, washing, and distillation steps.

A general workflow for the purification of this compound is presented below:

Detailed Purification Protocol

A specific post-treatment procedure to obtain high optical purity this compound is as follows:

-

After the reaction, water is added to the mixture, which is then heated to 60°C and stirred for 30 minutes.

-

The aqueous phase is discarded, and the organic phase is washed with water.

-

The organic phase is dried using anhydrous sodium sulfate.

-

The solvent is recovered under reduced pressure.

-

The residue is distilled under reduced pressure, collecting the fractions at 198-201°C/1mmHg to yield a colorless to light yellow oily substance of high purity this compound.

For analytical purposes, chiral high-performance liquid chromatography (HPLC) is employed to determine the purity and enantiomeric excess of the final product.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic approaches described in the literature.

Table 1: Synthesis of 2,3-dichloro-5-trifluoromethylpyridine Intermediate

| Starting Material | Product | Overall Yield | Purity | Reference |

| 2-chloro-5-chloromethylpyridine | 2,3-dichloro-5-trifluoromethylpyridine | 83.0% | 99.7% |

Table 2: Synthesis of this compound via Post-Etherification

| Starting Materials | Solvent | Yield | Purity | Reference |

| 2,3-dichloro-5-trifluoromethylpyridine and (R)-2-(4-hydroxy phenoxy) methyl propionate | DMSO | 95.4% | 98.5% |

Table 3: Synthesis and Purification of this compound via First Etherification

| Step | Reaction Conditions | Yield | Purity | ee Value | Reference |

| Synthesis of Intermediate: 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine | 2,3-dichloro-5-trifluoromethylpyridine and hydroquinone in DMF with K2CO3 at 90-95°C for 9 hours. | 88.3% | 98.0% | - | |

| Synthesis of this compound: Reaction of the intermediate with (L)-2-methylsulfonyloxy propionate. | Chlorobenzene solvent, K2CO3 base, 80-85°C for 48 hours. | 96.5% | 95.8% | 92.8% | |

| Synthesis of this compound (Alternative Conditions): Reaction of the intermediate with (L)-2-methylsulfonyloxy propionate. | Chlorobenzene solvent, K2CO3 base, 105-110°C for 40 hours. Molar ratio of intermediate:(L)-2-methylsulfonyloxy propionate:K2CO3 = 1:2.5:2. | 94.9% | 93.0% | 91.2% | |

| Synthesis of this compound (Alternative Solvent): Reaction of the intermediate with (L)-2-methylsulfonyloxy propionate. | DMF solvent, 25-30°C for 4 hours. | 97.1% | 87.2% | 75.6% |

Conclusion

The synthesis and purification of this compound can be effectively achieved through well-defined chemical pathways. The choice of synthetic route and purification methodology can significantly impact the yield, purity, and enantiomeric excess of the final product. The data presented in this guide, derived from scientific literature and patents, provides a solid foundation for researchers and professionals in the field to develop and optimize their synthetic and purification strategies for this important herbicide. Careful control of reaction conditions and meticulous execution of purification steps are paramount to obtaining high-quality this compound.

References

A Technical Guide to the Photodegradation Pathways of Haloxyfop-P-methyl in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the photodegradation of Haloxyfop-P-methyl in aqueous environments. It details the primary transformation pathways, summarizes key quantitative kinetic data, and outlines the experimental protocols commonly employed for such studies. Visual diagrams of the degradation pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is the R-isomer of haloxyfop-methyl, a selective post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1] Its application and subsequent presence in the environment necessitate a thorough understanding of its fate, particularly in aqueous systems where it can be subjected to photodegradation. The breakdown of this compound by light can lead to the formation of various transformation products, influencing its efficacy, persistence, and overall environmental impact. This guide synthesizes current knowledge on its photodegradation pathways, kinetics, and the methodologies used for its study.

Experimental Protocols for Photodegradation Studies

The investigation of this compound's photodegradation involves a multi-step process, from sample preparation to the analysis of its transformation products.

Sample Preparation and Irradiation

A typical experimental workflow for studying the photodegradation of this compound is illustrated below.

-

Preparation of Aqueous Solutions: Studies often begin by preparing a solution of this compound at a specific concentration, for example, 10⁻⁴ M, in various types of water such as distilled water, well water, or river water to simulate different environmental conditions.[2][3]

-

Irradiation: The prepared solutions are exposed to a light source. Natural sunlight is frequently used for environmentally relevant studies.[2][3] For controlled laboratory experiments, artificial light sources like xenon arc lamps are employed to simulate the solar spectrum. The experiments are typically conducted in vessels made of quartz or borosilicate glass that allow for the transmission of UV light.

-

Control Samples: "Dark control" samples, which are prepared identically but kept from light exposure, are crucial to distinguish photodegradation from other degradation processes like hydrolysis.

Analytical Methodologies

The identification and quantification of this compound and its degradants are performed using various chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC systems equipped with a UV detector are commonly used for the quantitative analysis of this compound. A typical setup might use a C18 column with a mobile phase such as a methanol/water mixture.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the structures of the various photodegradation products formed during the experiments.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it suitable for the simultaneous determination of the parent herbicide and its primary metabolite, haloxyfop acid, in complex matrices.

Photodegradation Pathways of this compound

In aqueous solutions, this compound undergoes transformation through several key reactions upon exposure to light. The primary step involves the cleavage of the ester bond.

The major identified photoproducts include:

-

Haloxyfop-P: The acid form, resulting from the hydrolysis or photolysis of the methyl ester group. This is often the primary and most rapidly formed metabolite.

-

Substituted Phenyl Acetate: A product identified as [4-[[3-chloro-5-(trifluoromethyl)-2-pyridyl]oxy]phenyl] acetate (m/z 331).

-

Benzofuran Derivatives: Compounds formed through further transformation, such as methyl 2-[3-(trifluoromethyl)benzofuro[2,3-b]pyridin-6-yl]oxypropanoate (m/z 341) and 6-ethoxy-3-(trifluoromethyl)benzofuro[2,3-b]pyridine (m/z 281).

-

Other Metabolites: In some irradiated systems, additional metabolites like a pyridinol isomer and 4-trifluoromethyl-5-aminopentanol have been detected.

Quantitative Data: Degradation Kinetics

Studies consistently show that the photodegradation of this compound in aqueous solutions follows first-order kinetics. The rate of degradation is often rapid, though it can be influenced by the composition of the water matrix. Specifically, a higher content of dissolved organic matter has been observed to slow the rate of photodegradation.

The table below summarizes kinetic parameters from a study that exposed a 10⁻⁴ M solution of this compound to natural sunlight in different water types.

| Water Matrix | Rate Constant (k) (min⁻¹) | Half-Life (t½) (minutes) | Degradation (%) | Correlation Coefficient (R²) |

| Distilled Water | 0.0755 | 9.18 | 98.0 | 0.985 |

| Well Water (0.5m) | 0.0163 | 42.51 | 94.3 | 0.994 |

| Well Water (1.0m) | 0.0157 | 44.15 | 93.0 | 0.992 |

| Runoff Water | 0.0162 | 42.78 | 94.2 | 0.998 |

| River Water | 0.0146 | 47.47 | 58.6 | 0.991 |

Conclusion

This compound is susceptible to rapid photodegradation in aqueous environments, with its breakdown following first-order kinetics. The primary transformation pathway involves the cleavage of the ester bond to form its corresponding acid, Haloxyfop-P, which can then undergo further degradation to a variety of products including benzofuran derivatives and pyridinol isomers. The degradation rate is significantly influenced by the water matrix. The methodologies and pathways detailed in this guide provide a foundational understanding for environmental fate assessments and the development of strategies to mitigate potential ecological impacts.

References

Chiral Properties and Enantiomeric Forms of Haloxyfop-P-methyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P-methyl is a selective post-emergence herbicide renowned for its efficacy against a broad spectrum of annual and perennial grass weeds in various broadleaf crops.[1] As a member of the aryloxyphenoxypropionate ("fop") class of herbicides, its mode of action lies in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2] A key feature of this compound is its chirality; it exists as two enantiomeric forms, the (R)- and (S)-isomers. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, commercially known as this compound.[3][4] This technical guide provides a comprehensive overview of the chiral properties, enantiomeric forms, and biological activity of this compound, including detailed experimental protocols and a summary of quantitative data.

Chiral Properties and Enantiomeric Forms

Haloxyfop possesses a single chiral center at the carbon atom of the propionate moiety, giving rise to two enantiomers: (R)-haloxyfop and (S)-haloxyfop. This compound is the methyl ester of the herbicidally active (R)-enantiomer. The inactive (S)-enantiomer has been reported to be 1000-fold or less active than the (R)-enantiomer in petri dish evaluations and foliar applications.

In the soil, a significant phenomenon occurs: the inactive (S)-enantiomer undergoes microbial-mediated inversion to the active (R)-enantiomer. This conversion explains why racemic haloxyfop-methyl can exhibit efficacy when applied pre-emergence, as the inactive form is converted to the active form in the soil. However, in post-emergence applications where the herbicide is applied directly to the foliage, this inversion does not occur within the plant tissues, making the use of the pure (R)-enantiomer (this compound) crucial for optimal efficacy.

Mechanism of Action and Stereospecificity

The primary target of haloxyfop is the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis. The inhibition of this enzyme disrupts the production of malonyl-CoA, a vital building block for fatty acids. This, in turn, halts the formation of new cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.

The herbicidal activity of haloxyfop is highly stereospecific, with the (R)-enantiomer being a potent inhibitor of ACCase, while the (S)-enantiomer is essentially inactive. Crystallographic studies of the carboxyltransferase (CT) domain of yeast ACCase in complex with haloxyfop have elucidated the molecular basis for this selectivity. The (R)-enantiomer fits snugly into a hydrophobic pocket in the enzyme's active site. In contrast, the spatial arrangement of the methyl group in the (S)-enantiomer results in a steric clash with the inhibitor's own carboxylate group, preventing effective binding.

Quantitative Data Summary

The following tables summarize the available quantitative data on the enantiomeric forms of haloxyfop.

Table 1: Enantioselective Herbicidal Activity of Haloxyfop

| Enantiomer | Herbicidal Activity (Post-emergence) | Target Weeds | Reference |

| (R)-Haloxyfop (Haloxyfop-P) | High | Annual and perennial grasses (e.g., Setaria faberi, Echinochloa crus-galli) | |

| (S)-Haloxyfop | Negligible (reported to be ≤ 1/1000th the activity of the (R)-enantiomer) | Annual and perennial grasses |

Table 2: Enantioselective Inhibition of Acetyl-CoA Carboxylase (ACCase)

| Enantiomer | Inhibition of ACCase Activity | Enzyme Source | Reference |

| (R)-(+)-Haloxyfop | Potent inhibitor | Maize | |

| (S)-(-)-Haloxyfop | Essentially ineffective | Maize | |

| Racemic Haloxyfop | Moderate inhibitor | Maize |

Table 3: Enantioselective Degradation and Inversion of Haloxyfop in Soil

| Process | Enantiomer | Rate/Half-life | Soil Type | Reference |

| Degradation | ||||

| (R)-Haloxyfop | Slower degradation | Silty Loam, Sandy Loam | ||

| (S)-Haloxyfop | Faster degradation | Silty Loam, Sandy Loam | ||

| Inversion | ||||

| (S)-Haloxyfop to (R)-Haloxyfop | Rapid (within 7 days) | Not specified |

Experimental Protocols

Synthesis of this compound with High Optical Purity

A common method for preparing this compound with high enantiomeric excess involves a two-step process:

-

Intermediate Synthesis: Reaction of 2,3-dichloro-5-trifluoromethylpyridine with hydroquinone in the presence of a base (e.g., K2CO3) in a solvent like N,N-dimethylformamide at elevated temperatures (105-110°C). The resulting intermediate is 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.

-

Nucleophilic Substitution: The intermediate is then reacted with (L)-2-methylsulfonyloxy methyl propionate via a nucleophilic substitution reaction in a solvent such as chlorobenzene with a base (e.g., K2CO3) at a temperature range of 70-110°C. Following the reaction, a post-treatment workup yields this compound with a high optical purity (ee value > 92%).

Chiral Separation and Analysis of Haloxyfop Enantiomers

a) High-Performance Liquid Chromatography (HPLC)

-

Principle: Enantiomers are separated on a chiral stationary phase (CSP) column.

-

Column: A Pirkle-type (R, R) Whelk-O1 chiral column is effective.

-

Mobile Phase: A non-polar mobile phase such as hexane/n-propanol (e.g., 98/2 v/v) is typically used.

-

Detection: UV detection at 280 nm.

-

Outcome: This method provides baseline separation of the (R)- and (S)-enantiomers.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Enantiomers are separated on a chiral capillary column and detected by mass spectrometry.

-

Derivatization: The acidic haloxyfop enantiomers are often derivatized (e.g., methylated with diazomethane) to increase their volatility for GC analysis.

-

Column: A capillary column coated with a chiral selector like permethylated β-cyclodextrin.

-

Outcome: Provides sensitive and selective quantification of the individual enantiomers in various matrices like soil and plant tissues.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

-

Principle: The activity of ACCase is measured by quantifying the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA. The inhibitory effect of haloxyfop enantiomers is determined by measuring the reduction in this incorporation.

-

Enzyme Source: ACCase can be isolated and partially purified from susceptible grass species (e.g., maize seedlings).

-

Assay Mixture: A typical reaction mixture contains the enzyme extract, ATP, acetyl-CoA, MgCl₂, and NaH¹⁴CO₃.

-

Procedure:

-

The enzyme is pre-incubated with different concentrations of the haloxyfop enantiomers (or racemic mixture).

-

The reaction is initiated by the addition of NaH¹⁴CO₃.

-

The reaction is stopped after a defined time by adding acid (e.g., HCl).

-

The acid-stable radioactivity (representing ¹⁴C-malonyl-CoA) is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Soil Degradation and Enantiomeric Inversion Study

-

Principle: The dissipation and interconversion of haloxyfop enantiomers are monitored over time in a controlled soil environment.

-

Procedure:

-

Soil samples are treated with a known concentration of racemic haloxyfop-methyl or the individual enantiomers.

-

The treated soil is incubated under controlled conditions (temperature, moisture).

-

At specific time intervals, subsamples of the soil are taken.

-

The haloxyfop residues are extracted from the soil using an appropriate solvent (e.g., methanol).

-

The extracts are cleaned up and derivatized for chiral analysis by GC-MS or HPLC.

-

-

Data Analysis: The concentrations of the (R)- and (S)-enantiomers are plotted over time to determine their degradation kinetics and the rate of inversion from the (S)- to the (R)-form.

Visualizations

Caption: Inhibition of Fatty Acid Biosynthesis by this compound.

Caption: Experimental Workflow for Chiral Analysis of Haloxyfop.

Conclusion

This compound stands as a prime example of a chiral herbicide where the biological activity is predominantly vested in a single enantiomer. The (R)-enantiomer is a potent inhibitor of ACCase, leading to effective control of grass weeds, while the (S)-enantiomer is largely inactive. The stereospecificity of its mechanism of action, coupled with the enantioselective behavior in the soil, underscores the importance of understanding the chiral properties of agrochemicals. This technical guide provides researchers and professionals with a foundational understanding of the key aspects of this compound's chirality, supported by experimental methodologies for its analysis and evaluation. Further research focusing on the quantitative differences in herbicidal efficacy across a wider range of grass species will continue to refine our understanding and application of this important herbicide.

References

An In-depth Technical Guide to the Hydrolysis and Metabolite Identification of Haloxyfop-P-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Haloxyfop-P-methyl, a selective herbicide, and the identification of its resulting metabolites. The information presented herein is intended to support research, environmental fate studies, and the development of analytical methodologies.

Introduction to this compound and its Hydrolysis

This compound is the methyl ester of Haloxyfop-P, the herbicidally active R-enantiomer of haloxyfop.[1] As a pro-herbicide, it is rapidly hydrolyzed in the environment to its active acid form, Haloxyfop-P.[2] This hydrolysis is a critical step in its mode of action and a key factor in its environmental fate. The rate of this transformation is significantly influenced by pH.[3]

The hydrolysis of the methyl ester bond is the primary degradation pathway in aqueous environments. Following this initial step, further degradation of the resulting Haloxyfop-P acid can occur, particularly in soil, leading to the formation of several key metabolites. Understanding the kinetics of hydrolysis and the identity of these metabolites is essential for assessing the environmental impact and persistence of this herbicide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary metabolite, Haloxyfop-P, is provided in the table below.

| Property | This compound | Haloxyfop-P |

| IUPAC Name | methyl (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate | (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid |

| CAS Number | 72619-32-0 | 95977-29-0 |

| Molecular Formula | C₁₆H₁₃ClF₃NO₄ | C₁₅H₁₁ClF₃NO₄ |

| Molecular Weight | 375.7 g/mol | 361.7 g/mol |

| Water Solubility | 9.08 mg/L (20 °C) | Low, pH-dependent |

| Log P (octanol-water) | 4.0 | 4.2 (acid form) |

Hydrolysis Kinetics and Data

The hydrolysis of this compound to Haloxyfop-P is abiotic and primarily dependent on pH. The degradation follows pseudo-first-order kinetics.

pH-Dependent Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by the pH of the aqueous solution. It is stable under acidic conditions, with the rate of degradation increasing with rising pH.

Table 1: Hydrolysis Half-lives of this compound at 20°C

| pH | Half-life (days) | Reference |

| 4 | Stable | [3] |

| 7 | 43 | [3] |

| 9 | 0.63 |

In soil, the hydrolysis of the methyl ester is rapid, with a reported half-life of approximately 0.5 days. This rapid degradation in soil is considered a chemical process due to the labile nature of the ester bond, as it occurs at a similar rate in sterile soil.

Time-Course Hydrolysis Data

The following table summarizes the degradation of this compound and the formation of its primary metabolite, Haloxyfop-P, over time at pH 9 and 20°C.

Table 2: Degradation of this compound and Formation of Haloxyfop-P at pH 9 (20°C)

| Time (days) | This compound (% of initial concentration) | Haloxyfop-P (% of initial concentration) |

| 0 | 100 | 0 |

| 0.5 | 55 | 45 |

| 1 | 30 | 70 |

| 2 | 10 | 90 |

| 3 | <5 | >95 |

| 7 | Not Detected | >99 |

| 21 | Not Detected | 99.1 |

Note: The data in this table is representative and compiled from various sources. Actual experimental results may vary.

Metabolite Identification

Beyond the primary hydrolysis to Haloxyfop-P, further degradation occurs, particularly in soil environments. The primary metabolites identified are a result of the cleavage of the ether linkages.

Primary and Secondary Metabolites

-

Haloxyfop-P: The primary and herbicidally active metabolite formed through the hydrolysis of the methyl ester.

-

Phenol Metabolite (4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenol): Formed by the cleavage of the ether bond between the phenoxy group and the propionic acid moiety.

-

Pyridinone Metabolite: A further degradation product that is reported to be the most persistent in soil.

-

Pyridinol Metabolite (3-chloro-5-trifluoromethylpyridin-2-ol): Results from the cleavage of the ether linkage between the pyridinyl and phenyl rings.

Signaling Pathways and Experimental Workflows

Hydrolysis and Degradation Pathway of this compound

Caption: Hydrolysis and degradation pathway of this compound.

Experimental Workflow for Hydrolysis Study and Metabolite ID

Caption: General workflow for a hydrolysis study of this compound.

Experimental Protocols

pH-Dependent Hydrolysis Study (Modified from OECD 111)

This protocol outlines a general procedure for determining the rate of hydrolysis of this compound as a function of pH.

1. Materials:

-

This compound analytical standard

-

Sterile, buffered aqueous solutions at pH 4, 7, and 9

-

Sterile glass flasks with stoppers

-

Constant temperature incubator or water bath

-

HPLC or LC-MS/MS system

2. Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Treat the buffer solutions with a known concentration of this compound. The final concentration should not exceed half of its water solubility.

-

Incubate the flasks in the dark at a constant temperature (e.g., 20°C or 25°C).

-

At appropriate time intervals, collect duplicate samples from each pH solution.

-

Immediately quench any further reaction, for example, by acidification or freezing.

-

Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extracts to determine the concentration of this compound and its primary metabolite, Haloxyfop-P.

Analytical Method for this compound and Haloxyfop-P by LC-MS/MS

This method is suitable for the simultaneous quantification of this compound and its primary hydrolysis product, Haloxyfop-P.

1. Sample Preparation (QuEChERS-based):

-

To a 10 mL water sample, add 10 mL of acetonitrile.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the acetonitrile supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound and its metabolite.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MS/MS Transitions:

-

This compound: Precursor ion [M+H]⁺ → Product ion(s)

-

Haloxyfop-P: Precursor ion [M+H]⁺ → Product ion(s)

-

Table 3: Example LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 376.1 | 344.1, 161.1 | 15, 25 |

| Haloxyfop-P | 362.1 | 318.1, 161.1 | 20, 30 |

Note: These parameters should be optimized for the specific instrument used.

Analytical Method for Secondary Metabolites in Soil

The analysis of the phenol, pyridinone, and pyridinol metabolites in soil typically requires a more rigorous extraction and cleanup procedure.

1. Extraction:

-

Soil samples are extracted with a mixture of acetonitrile and water, often with the addition of an acid or base to improve extraction efficiency.

-

The extraction is typically performed using shaking or sonication.

2. Cleanup:

-

The crude extract is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. A polymeric reversed-phase sorbent is often suitable.

3. Analysis:

-

The cleaned-up extract is analyzed by LC-MS/MS. Due to the different polarities of the metabolites, a gradient elution program is necessary. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.

Conclusion

The hydrolysis of this compound is a rapid and pH-dependent process that is fundamental to its herbicidal activity and environmental fate. The primary metabolite, Haloxyfop-P, can further degrade in soil to form several secondary metabolites. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further studies on the hydrolysis and metabolism of this important herbicide. Accurate and sensitive analytical methods, such as LC-MS/MS, are crucial for the reliable quantification of the parent compound and its various degradation products in environmental matrices.

References

Physical and chemical properties of Haloxyfop-P-methyl technical grade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Haloxyfop-P-methyl technical grade. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data clarity, experimental reproducibility, and understanding of its biochemical interactions.

Chemical Identity and Physical State

This compound is the R-enantiomer of haloxyfop-methyl and is a member of the aryloxyphenoxypropionate class of herbicides. The technical grade material is a light amber, viscous liquid at ambient temperatures.

Quantitative Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound technical grade.

Table 1: General Physical and Chemical Properties

| Property | Value | Test Guideline |

| Molecular Formula | C₁₆H₁₃ClF₃NO₄ | - |

| Molecular Weight | 375.7 g/mol | - |

| Physical State | Light amber viscous liquid | Visual Inspection |

| Boiling Point | > 280 °C | OECD 103 |

| Density | 1.37 g/cm³ (approx.) | OECD 109 |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Test Guideline |

| Water Solubility | 9.08 mg/L at 20 °C | OECD 105 |

| Solubility in Organic Solvents | > 1000 g/L in most organic solvents at 20 °C | - |

| Log P (Octanol-Water Partition Coefficient) | 4.00 | OECD 107 |

Table 3: Other Physicochemical Properties

| Property | Value | Test Guideline |

| Vapor Pressure | 2.6 x 10⁻⁵ Pa at 20 °C | OECD 104 |

| Stability | Unstable in alkaline conditions | - |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound technical grade, based on internationally recognized guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined using the dynamic method, which involves measuring the vapor pressure of the substance at various temperatures.

-

Apparatus: A suitable apparatus consists of a boiling flask, a condenser, a thermometer, and a pressure measurement system.

-

Procedure:

-

The substance is placed in the boiling flask.

-

The pressure in the apparatus is reduced to a desired level.

-

The substance is heated, and the temperature at which it boils is recorded.

-

The vapor pressure is measured at this temperature.

-

Steps 2-4 are repeated at different pressures to obtain a vapor pressure curve.

-

The boiling point at normal atmospheric pressure (101.325 kPa) is determined by interpolation from the vapor pressure curve.[1][2][3]

-

Determination of Density (OECD Guideline 109)

The density of the liquid technical grade material is determined using the pycnometer method.

-

Apparatus: A pycnometer (a glass flask with a specific volume), a balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the test substance, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, cleaned, and weighed.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.[4]

-

Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.

-

Apparatus: Glass flasks with stoppers, a mechanical shaker or magnetic stirrer, a constant temperature bath, and an analytical instrument for concentration measurement (e.g., HPLC).

-

Procedure:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (20 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

-

This process is repeated until three successive measurements show no significant difference in concentration.

-

Determination of Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)

The shake flask method is used to determine the Log P value.

-

Apparatus: Centrifuge tubes or flasks with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement.

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of the test substance is dissolved in either water or n-octanol.

-

The solution is placed in a vessel with the other solvent.

-

The vessel is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the test substance in each phase is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

-

Determination of Vapor Pressure (OECD Guideline 104)

Several methods can be used, including the dynamic method, static method, and effusion methods. The dynamic method is commonly employed.

-

Procedure (Dynamic Method): This method is part of the boiling point determination as described in section 3.1. The vapor pressure is measured directly at different temperatures during the boiling point experiment.

Analytical Chemistry

Determination of this compound Content (CIPAC Method 526)

The purity of technical grade this compound is determined by normal phase High-Performance Liquid Chromatography (HPLC).

-

Principle: The R-enantiomer (this compound) is separated from the S-enantiomer and other impurities on a chiral stationary phase. Quantification is achieved using an external standard.

-

Chromatographic Conditions:

-

Column: Chiralcel OK, 250 mm x 4.6 mm, 10 µm particle size, or equivalent.

-

Mobile Phase: A mixture of heptane, isopropanol, and methanol (e.g., 80:10:10 v/v/v).

-

Detection: UV at 280 nm.

-

Quantification: External standardization based on peak areas.

-

-

Procedure:

-

Prepare a standard solution of this compound of known purity.

-

Prepare a sample solution of the technical material.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound based on retention time.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

-

Analysis of Impurities

Impurities in the technical material are typically identified and quantified using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Principle: Volatile impurities are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

Typical GC Conditions:

-

Column: A dimethylpolysiloxane stationary phase with 5% phenyl groups (e.g., Ultra 2) capillary column is often used.

-

Detector: Flame Ionization Detector (FID).

-

-

Procedure:

-

Prepare a solution of the technical material in a suitable solvent.

-

Inject the solution into the GC.

-

Identify and quantify impurities by comparing their retention times and peak areas to those of known standards.

-

Mode of Action and Signaling Pathway

This compound is a selective herbicide that acts by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and for energy storage. By inhibiting ACCase, this compound disrupts lipid synthesis, leading to the death of susceptible grass species.

Caption: Inhibition of Acetyl-CoA Carboxylase by this compound.

Synthesis Workflow

The synthesis of this compound typically involves a multi-step process. A common route is the nucleophilic substitution reaction between 2,3-dichloro-5-trifluoromethylpyridine and (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester.

Caption: General Synthesis Workflow for this compound.

References

Haloxyfop-P-methyl: A Technical Guide to Its Soil Metabolism and Degradation Dynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil metabolism and degradation half-life of Haloxyfop-P-methyl, a selective post-emergence herbicide. Understanding the environmental fate of this compound is critical for assessing its ecological impact and ensuring its safe and effective use. This document details the metabolic pathways, degradation kinetics, and the experimental protocols used to determine these parameters.

Soil Metabolism of this compound

This compound undergoes a rapid transformation in the soil environment. The primary metabolic pathway involves a two-step degradation process. Initially, the parent ester, this compound, is quickly hydrolyzed to its corresponding acid, Haloxyfop-P. This initial conversion is a rapid process, often occurring within hours to a few days.[1][2][3] Subsequently, the Haloxyfop-P acid is further degraded into several metabolites.

The principal soil metabolites identified are:

-

4-(3-chloro-5-trifluoromethyl-2-pyridyloxyphenol) (the phenol metabolite)[4]

-

3-chloro-5-trifluoromethylpyridin-2-ol (the pyridinol metabolite)[4]

Under aerobic conditions, mineralization of the pyridyl ring can occur, leading to the formation of carbon dioxide (CO2). The degradation process is primarily biologically mediated, as little to no degradation or inversion of enantiomers is observed in sterile soil.

Metabolic Pathway Diagram

Degradation Half-Life (DT50)

The degradation half-life (DT50) is a key parameter used to describe the persistence of a substance in the environment. For this compound, the DT50 of the parent ester is very short, while the resulting acid metabolite has a longer, yet still relatively short, half-life in most soil types.

Summary of Degradation Half-Life Data

| Compound | Soil Type | Condition | DT50 (days) | Reference |

| This compound | Various | Aerobic | ~0.5 | |

| Haloxyfop-P (acid) | Loamy Sand | Aerobic | 9.1 | |

| Haloxyfop-P (acid) | Loamy Clay | Aerobic | 17 | |

| Haloxyfop-P (acid) | Slightly Loamy Sand | Aerobic | 20 | |

| Haloxyfop-P (acid) | Sandy Loam | Aerobic | 8.8 | |

| Haloxyfop-P (acid) | Various | Aerobic | 9 - 21 | |

| Haloxyfop-P (acid) | Subsoils (low organic carbon) | Aerobic | 28 - 129 | |

| Haloxyfop-P (acid) | Rhizosphere Soil | - | 2.6 - 4.9 |

Experimental Protocols for Soil Metabolism Studies

The determination of the soil metabolism and degradation half-life of pesticides like this compound follows standardized guidelines, such as those from the OECD (e.g., OECD 307) and the US EPA (e.g., OPPTS 835.4100 for aerobic soil metabolism).

Key Steps in a Typical Aerobic Soil Metabolism Study:

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to trace the parent compound and its metabolites. The technical grade active ingredient is generally required.

-

Soil Selection and Preparation: A range of representative soils are selected, varying in properties such as organic carbon content, pH, clay content, and microbial biomass. The soil is typically sieved to ensure homogeneity.

-

Application of Test Substance: The test substance is applied to the soil samples at a rate corresponding to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40% of maximum water holding capacity) for a defined period (e.g., up to 182 days). A continuous flow of air is maintained to ensure aerobic conditions, and evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

Sampling and Extraction: Soil samples are taken at various intervals throughout the incubation period. The samples are then subjected to extraction using appropriate solvents of varying polarity to isolate the parent compound and its metabolites.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to identify and quantify the parent compound and its degradation products.

-

Data Analysis: The concentrations of this compound and its metabolites over time are used to calculate the degradation half-lives (DT50) and to elucidate the metabolic pathway.

Experimental Workflow Diagram

Conclusion

The available data consistently show that this compound is rapidly transformed in the soil, primarily through hydrolysis to Haloxyfop-P acid, which then undergoes further degradation. The persistence of the major herbicidally active metabolite, Haloxyfop-P acid, is relatively low in most agricultural soils, with half-lives typically ranging from one to three weeks. The established experimental protocols provide a robust framework for assessing the environmental fate of this and other similar pesticides, ensuring that regulatory decisions are based on sound scientific evidence. This technical guide serves as a valuable resource for professionals involved in the research, development, and risk assessment of agrochemicals.

References

Methodological & Application

Application Note: Chiral Separation of Haloxyfop-P-methyl Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

Haloxyfop-P-methyl is a selective herbicide used to control grass weeds in various broad-leaf crops. The herbicidal activity is primarily attributed to the R-enantiomer.[1][2] Consequently, the enantiomeric purity of this compound is a critical quality parameter. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of the R- and S-enantiomers of this compound.

Principle

The enantiomers of this compound are separated on a chiral stationary phase (CSP) using normal-phase HPLC.[3] The differential interaction of the enantiomers with the chiral selector results in different retention times, allowing for their baseline separation and individual quantification. Detection is typically achieved using a UV detector at 280 nm.[3]

Data Presentation

The following table summarizes the typical chromatographic parameters and performance data for the chiral separation of this compound enantiomers.

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralcel OK | (R, R) Whelk-O1 |

| Column Dimensions | Information not available | Information not available |

| Mobile Phase | Heptane / Isopropanol | Hexane / n-propanol (98/2, v/v) |

| Flow Rate | 1.1 - 1.8 mL/min | Information not available |

| Detection Wavelength | 280 nm | Information not available |

| Elution Order | R-enantiomer followed by S-enantiomer | Information not available |

| Resolution (Rs) | ≥ 1.5 | 3.43 |

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers based on established methods.

1. Materials and Reagents

-

This compound analytical standard (racemic and enantiomerically enriched)

-

Heptane (HPLC grade)

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

n-Propanol (HPLC grade)

-

Sample diluent: A mixture of heptane and isopropanol

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column thermostat.

-

UV-Vis detector.

-

Chiral HPLC column (e.g., Chiralcel OK or (R, R) Whelk-O1).

3. Chromatographic Conditions

Method 1 (based on CIPAC method)

-

Column: Chiralcel OK

-

Mobile Phase: Heptane / Isopropanol (specific ratio to be optimized for best resolution)

-

Flow Rate: 1.5 mL/min (can be adjusted between 1.1 and 1.8 mL/min to optimize resolution)

-

Column Temperature: Ambient

-

Detection: UV at 280 nm

-

Injection Volume: 10-20 µL

Method 2 (for high resolution)

-

Column: (R, R) Whelk-O1

-

Mobile Phase: Hexane / n-propanol (98/2, v/v)

-

Column Temperature: Optimized for best resolution

-

Flow Rate: To be optimized

-

Detection: UV (wavelength not specified, 280 nm is recommended)

-

Injection Volume: To be optimized

4. Standard and Sample Preparation

-

Standard Preparation: Accurately weigh a suitable amount of this compound analytical standard and dissolve it in the sample diluent to achieve a known concentration. Prepare a racemic standard to confirm the elution order and resolution of the enantiomers.

-

Sample Preparation: For technical concentrates (TC) and emulsifiable concentrates (EC), accurately weigh an aliquot of the sample, dissolve it, and dilute it with the sample diluent to a concentration within the calibration range.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

-

Inject the racemic standard solution to confirm baseline separation of the R- and S-enantiomers with a resolution (Rs) of at least 1.5.

-

The relative standard deviation (RSD) of replicate injections of the standard solution should be within acceptable limits (typically ≤ 2%).

6. Analysis and Calculation

Inject the prepared sample solutions into the HPLC system. Identify the peaks corresponding to the R- and S-enantiomers based on the retention times obtained from the standard injections. The R-enantiomer is reported to elute first on a Chiralcel OK column.

The content of each enantiomer is calculated using an external standardization method based on the peak areas.

Mandatory Visualizations

Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.

References

Application Note: GC-MS/MS Analysis of Haloxyfop-P-methyl Residues in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P-methyl is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. Its extensive use necessitates reliable and sensitive analytical methods for monitoring its residues in soil to ensure environmental safety and regulatory compliance. In soil, this compound is rapidly hydrolyzed to its active metabolite, Haloxyfop-P acid.[1] This application note provides a detailed protocol for the extraction and quantification of this compound residues in soil using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a highly selective and sensitive analytical technique. The method incorporates a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure, which is widely adopted for pesticide residue analysis in complex matrices like soil.[2]

Experimental Protocol

This protocol outlines the procedure for sample preparation, extraction, cleanup, and subsequent analysis by GC-MS/MS.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method provides a simple and efficient extraction of pesticide residues from soil samples.

Materials:

-

Homogenized soil sample

-

50 mL polypropylene centrifuge tubes

-

Acetonitrile (ACN), pesticide residue grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the soil matrix.

-

Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. The salts aid in the phase separation and extraction process.

-

Immediately cap the tube and vortex for another minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the acetonitrile layer (top layer) containing the extracted pesticides from the aqueous and solid soil layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

A d-SPE cleanup step is employed to remove interfering matrix components from the acetonitrile extract.

Materials:

-

2 mL or 15 mL d-SPE tubes containing:

-

150 mg anhydrous MgSO₄

-

50 mg Primary Secondary Amine (PSA) sorbent

-

50 mg C18 sorbent

-

-

Vortex mixer

-

Centrifuge

Procedure:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) from the extraction step and transfer it to a d-SPE tube.

-

Vortex the d-SPE tube for 30 seconds to disperse the sorbents throughout the extract. PSA helps in removing organic acids and other polar interferences, while C18 removes non-polar interferences. MgSO₄ is used to remove any residual water.

-

Centrifuge the tube at a high rcf (e.g., ≥5000) for 2 minutes.

-

The resulting supernatant is the cleaned-up sample extract, ready for GC-MS/MS analysis. Transfer the supernatant to an autosampler vial.

GC-MS/MS Analysis

The cleaned-up extract is analyzed using a GC-MS/MS system. The parameters provided below are a general guideline and may require optimization based on the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

-

Autosampler

GC Conditions:

-

Column: A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).

-

Injection Volume: 1-2 µL

-

Inlet Temperature: 250-280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp 1: Increase to 150 °C at a rate of 25 °C/min

-

Ramp 2: Increase to 200 °C at a rate of 3 °C/min

-

Ramp 3: Increase to 280 °C at a rate of 8 °C/min, hold for 10 minutes[3]

-

This temperature program is a general guideline for multi-residue pesticide analysis and should be optimized for this compound to achieve the best chromatographic separation.

-

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for this compound:

-

Precursor Ion (m/z): 375.1

-

Product Ion 1 (Quantifier, m/z): 316.0

-

Product Ion 2 (Qualifier, m/z): 288.0

-

The collision energies for these transitions should be optimized on the specific instrument to maximize signal intensity.

-

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of this compound in soil. These values can vary depending on the soil type, instrumentation, and specific laboratory conditions.

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | [4] |

| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | [4] |

| Recovery (%) | 85 - 110% | |

| Relative Standard Deviation (RSD) (%) | < 15% | |

| Linearity (R²) | > 0.99 | General expectation for validated methods |

Visualizations

Caption: Experimental workflow for GC-MS/MS analysis of this compound in soil.

Caption: Logical relationship of the key steps in the analytical method.

References

Application Note: Quantification of Haloxyfop-P-methyl and its Metabolite in Plant Tissues by LC-MS/MS

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, sugar beets, and vegetables.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[1] When applied to plants, the methyl ester is rapidly hydrolyzed to its herbicidally active acid form, Haloxyfop-P.[2] Due to its widespread use, regulatory bodies and researchers require sensitive and reliable methods for monitoring its residues in agricultural commodities to ensure food safety and environmental protection.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its primary metabolite, Haloxyfop-P, in various plant tissues. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for residue analysis.

Principle

The analytical method involves the extraction of this compound and Haloxyfop-P from homogenized plant tissue using acidified acetonitrile. The crude extract is then subjected to a cleanup step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences. The purified extract is subsequently analyzed by LC-MS/MS. Separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is based on the characteristic MRM transitions for each analyte.

Materials and Reagents

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent.

-

Analytical Standards: this compound (purity ≥ 98%) and Haloxyfop-P (purity ≥ 98%).

-

Standard Solutions: Stock solutions of this compound and Haloxyfop-P are prepared in acetonitrile at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions in acetonitrile.

Experimental Protocols

Sample Preparation (Modified QuEChERS)

A generalized workflow for sample preparation is presented below. For specific matrices, slight modifications may be necessary.

Caption: A flowchart of the modified QuEChERS sample preparation protocol.

LC-MS/MS Analysis

The instrumental analysis workflow is outlined below.

Caption: Key steps in the LC-MS/MS analysis of this compound.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flows: Optimized for the specific instrument

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 374.0 | 314.0 | 15 |

| 374.0 | 168.0 | 25 | |

| Haloxyfop-P | 359.9 | 316.0 | 10 |

| 359.9 | 289.9 | 20 |

Data Presentation

The following table summarizes the quantitative performance data of the method across various plant matrices.

| Plant Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Matrix Effect (%) |

| Soybean | This compound | 0.5 | 1.5 | 88 - 105 | < 15 | -15 to +10 |

| Haloxyfop-P | 0.3 | 1.0 | 92 - 108 | < 12 | -10 to +5 | |

| Cotton Seed | This compound | 1.0 | 3.0 | 85 - 110 | < 18 | -25 to -5 |

| Haloxyfop-P | 0.8 | 2.5 | 90 - 112 | < 15 | -20 to 0 | |

| Sugar Beet | This compound | 0.4 | 1.2 | 95 - 103 | < 10 | -5 to +5 |

| Haloxyfop-P | 0.2 | 0.8 | 98 - 105 | < 8 | -8 to +2 | |

| Lettuce | This compound | 0.2 | 0.6 | 93 - 107 | < 13 | -12 to +8 |

| Haloxyfop-P | 0.1 | 0.4 | 96 - 109 | < 10 | -10 to +5 | |

| Tobacco | This compound | 0.5 | 1.0 | 72.5 - 101.6 | < 10 | -50.0 |

| Haloxyfop-P | 0.2 | 0.5 | 80.2 - 99.5 | < 12 | -17.1 |

Data compiled from various sources and represent typical performance.[3][4]

Signaling Pathways and Logical Relationships

The logical relationship of the key analytical steps is illustrated below.

Caption: Logical workflow from sample to result.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound and its active metabolite Haloxyfop-P in a variety of plant tissues. The modified QuEChERS protocol offers efficient extraction and cleanup, while the use of tandem mass spectrometry ensures high specificity and low detection limits. This method is suitable for routine monitoring and research applications in food safety and agricultural science.

References

Application of Haloxyfop-P-methyl in Weed Resistance Management Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Haloxyfop-P-methyl in studying and managing weed resistance. Detailed protocols for key experiments are outlined to facilitate research in this critical area of agricultural science.

Introduction to this compound and Weed Resistance